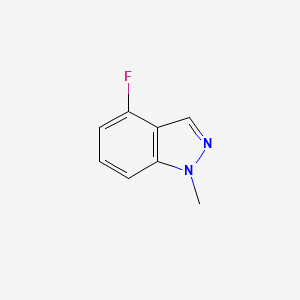

4-Fluoro-1-methyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBZCBOBAXOMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671989 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-07-3 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 1 Methyl 1h Indazole and Analogues

Established Synthetic Routes to 1-Methyl-1H-indazoles

The formation of the 1-methyl-1H-indazole scaffold is a foundational step in the synthesis of the target compound. This typically involves two key strategic stages: the formation of the bicyclic indazole ring system and the subsequent or concurrent N-methylation.

The creation of the indazole ring can be accomplished through various cyclization strategies, often involving the formation of a crucial N-N bond. nih.gov The choice of method depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Common synthetic approaches include:

Intramolecular Cyclization of Hydrazones: A prominent method involves the cyclization of hydrazones derived from ortho-substituted aryl ketones or aldehydes. For instance, a scalable route to a fluorinated indazole intermediate utilizes an intramolecular Ullmann-type reaction where a hydrazone, formed by condensing a formylated benzene (B151609) derivative with methyl hydrazine (B178648), undergoes a copper-catalyzed cyclization. thieme-connect.comacs.org Other variations include palladium-catalyzed C-H amination of aminohydrazones and iodine-mediated direct aryl C-H amination. nih.gov

Diazotization-Cyclization: Classical methods often employ diazotization. Starting from o-toluidine (B26562), diazotization followed by ring closure involving the methyl group yields the 1H-indazole core. chemicalbook.com Similarly, the diazotization of o-alkynylanilines provides 3-substituted 1H-indazoles. chemicalbook.com

Condensation Reactions: The reaction of hydrazine with ortho-fluoro carbonyl compounds, such as appropriately substituted acetophenones, is a direct method for preparing 1H-indazoles. researchgate.net Another approach involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrochloride. chemicalbook.com

[3+2] Annulation Reactions: Modern methods include the [3+2] annulation of arynes with hydrazones, which can afford a variety of substituted indazoles. organic-chemistry.org

| Cyclization Strategy | Key Precursors | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular Ullmann-Type Reaction | o-Haloaryl hydrazones | Copper (Cu) catalyst | thieme-connect.comacs.org |

| Diazotization-Cyclization | o-Toluidines, o-Alkynylanilines | NaNO₂ in acid | chemicalbook.com |

| Condensation with Hydrazine | o-Fluoroaryl carbonyls, o-Hydroxybenzaldehydes | Hydrazine (N₂H₄) | chemicalbook.comresearchgate.net |

| [3+2] Annulation | Arynes and hydrazones | - | organic-chemistry.org |

| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium (Pd) catalyst | nih.gov |

Achieving regioselective methylation at the N-1 position is a critical challenge in indazole chemistry, as direct alkylation of the 1H-indazole ring often yields a mixture of N-1 and N-2 isomers. researchgate.netthieme-connect.comresearchgate.net The ratio of these products is influenced by the reaction conditions, the nature of the methylating agent, and the substituents on the indazole ring. rsc.orgacs.org

Two primary strategies are employed:

Pre-Cyclization Methylation: The most reliable method for ensuring N-1 methylation is to use N-methylhydrazine during the ring formation step. beilstein-journals.org Condensing an appropriate aryl ketone or aldehyde with methylhydrazine generates a hydrazone that, upon cyclization, directly and unambiguously yields the 1-methyl-1H-indazole derivative. thieme-connect.comacs.org This approach circumvents the issue of post-synthesis regioselectivity.

Post-Cyclization Methylation: This involves the direct methylation of a pre-formed 1H-indazole. The N-1 product is generally the thermodynamically more stable isomer. researchgate.netresearchgate.netbeilstein-journals.org However, kinetic control can favor the N-2 product. The choice of methylating agent and base is crucial for controlling the outcome. For example, methylation of 6-nitro-1H-indazole with diazomethane (B1218177) in the presence of BF₃·Et₂O gives a 75% yield of the 1-methyl product, whereas dimethyl sulfate (B86663) with potassium hydroxide (B78521) produces a nearly 1:1 mixture of the N-1 and N-2 isomers. researchgate.netacs.org

| Methylating Agent | Typical Conditions | Observed Selectivity (Example: 6-nitro-1H-indazole) | Reference |

|---|---|---|---|

| Dimethyl sulfate | KOH, 45 °C | ~1:1 mixture of N-1 and N-2 products | acs.org |

| Methyl iodide | Me₂SO, 70 °C | Mixture: 50% N-2, 10% N-1, 17% dimethylated | acs.org |

| Diazomethane | BF₃·Et₂O, 70 °C | Favors N-1 product (75% yield) | researchgate.netacs.org |

| Methylhydrazine | Used prior to cyclization step | Exclusively N-1 product | thieme-connect.comacs.org |

Introduction of Fluoro Substituents at Position 4

The introduction of a fluorine atom at the C-4 position of the indazole ring is most commonly achieved by utilizing a starting material that already contains the fluorine substituent in the desired location. Direct regioselective fluorination of an unsubstituted indazole at the C-4 position is challenging and not a commonly reported synthetic strategy.

While direct C-4 fluorination is synthetically difficult, regioselective halogenation at other positions of the indazole ring has been documented, illustrating the general principles of electrophilic substitution on this heterocycle. For instance, direct C-3 fluorination of 2H-indazoles can be achieved using N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgacs.org Furthermore, regioselective bromination at the C-7 position of 4-substituted 1H-indazoles has been accomplished using N-bromosuccinimide (NBS). nih.gov These examples highlight that the reactivity of the indazole ring towards halogenation is position-dependent, and achieving selectivity at C-4 requires specific directing effects or, more practically, a precursor-based approach.

The prevailing and most effective strategy for synthesizing 4-fluoroindazoles is to begin with a benzene-ring precursor that is already fluorinated at the correct position. This "precursor design" approach ensures that the fluorine atom is unambiguously placed, avoiding issues with regioselectivity during the functionalization of the heterocyclic core.

Examples of this strategy include:

From 3-Fluoro-2-methylaniline: A patented synthesis for 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline. This precursor undergoes bromination followed by a sequence of reactions including diazotization and ring closure to form the 4-fluoroindazole core. google.com

From Fluorinated Acetophenones: The synthesis of 4,6-difluoro-3-methyl-1H-indazole is achieved through the reaction of hydrazine with 2',4',6'-trifluoroacetophenone. researchgate.net This demonstrates the direct construction of the indazole ring from a readily available, appropriately fluorinated aromatic ketone.

From Trisubstituted Benzenes: A process development study for 5-bromo-4-fluoro-1-methyl-1H-indazole starts from a trisubstituted benzene derivative where the fluorine is already in place. The synthesis proceeds via an ortho-directed lithiation and formylation, followed by condensation with methyl hydrazine and subsequent cyclization. thieme-connect.com

| Target Analogue | Key Fluorinated Precursor | Reference |

|---|---|---|

| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | google.com |

| 4,6-Difluoro-3-methyl-1H-indazole | 2',4',6'-Trifluoroacetophenone | researchgate.net |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | Fluorinated and brominated benzene derivative | thieme-connect.com |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has introduced more efficient and selective methods for constructing complex heterocyclic systems like 4-fluoro-1-methyl-1H-indazole. These strategies often rely on transition-metal catalysis to facilitate key bond-forming steps.

A significant advancement in the synthesis of fluorinated indazoles is the use of a copper-catalyzed intramolecular Ullmann-type reaction . This method was employed in a concise and improved route to a 5-bromo-4-fluoro-1-methyl-1H-indazole intermediate. thieme-connect.comacs.org The key step involves the cyclization of a hydrazone precursor, which is formed from a fluorinated aryl aldehyde and methyl hydrazine. This catalytic approach offers advantages in terms of safety and selectivity over older, more hazardous methods. thieme-connect.com

Other catalytic systems have also been applied to the synthesis and functionalization of the indazole core, reflecting broader trends in heterocyclic chemistry:

Palladium-catalyzed reactions: Palladium catalysis is widely used for C-H functionalization and cross-coupling reactions. For instance, palladium-catalyzed C-H amination has been used to form the indazole ring from aminohydrazones. nih.gov Suzuki-Miyaura cross-coupling, also palladium-catalyzed, has been used for the arylation of indazoles at various positions, such as C-7. nih.gov

Silver-mediated reactions: Silver(I) has been shown to mediate the intramolecular oxidative C-H bond amination to furnish 1H-indazoles. nih.gov

Metal-free approaches: There is growing interest in developing metal-free synthetic routes. One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been developed to provide indazoles in high yields under mild conditions. organic-chemistry.org

These advanced strategies, particularly those involving catalysis, offer powerful tools for the efficient and regioselective synthesis of complex molecules like this compound and its analogues.

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including indazoles. rsc.org These methods allow for the direct formation of C-C and C-X bonds at positions that are often difficult to access through traditional methods. For indazole systems, catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are commonly employed. mdpi.comnih.gov

Research has shown that directing groups can be used to achieve high regioselectivity in C-H functionalization. For instance, groups attached to the N1 position of the indazole can direct metallation to specific sites on the carbocyclic ring, such as the C7 position. nih.gov Rh(III)-catalyzed reactions have been successfully used for the C7 functionalization of 1H-indazoles with coupling partners like acrylates. nih.gov Palladium catalysis is particularly versatile, enabling a range of transformations including direct arylation, olefination, and nitration of the indazole core. rsc.orgbeilstein-journals.org For example, palladium-catalyzed C-H nitration has been used to synthesize 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a sequential nitration and cyclization process. rsc.org

These strategies provide efficient pathways to novel indazole analogues that would be challenging to synthesize otherwise. The application of these methods to the this compound scaffold allows for the introduction of diverse substituents, further expanding its chemical space for various applications.

Table 1: Examples of Transition Metal-Catalyzed Reactions on the Indazole Scaffold This table is illustrative of reaction types applicable to indazole analogues.

| Catalyst System | Reaction Type | Position Functionalized | Coupling Partner | Reference Concept |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Alkenylation | C7 | Methyl acrylate | Directing-group assisted C-H activation. nih.gov |

| Pd(OAc)₂ / Ag₂O | Arylation | C4 | Aryl iodides | C-H activation for C-C bond formation. nih.gov |

| Pd(OAc)₂ / PPh₃ | Arylation | C3 | Arylboronic acids | Suzuki-Miyaura cross-coupling. mdpi.comchim.it |

| Cu(OAc)₂ / O₂ | Cyclization (N-N formation) | - | (From o-aminobenzonitriles) | Oxidative C-H amination. nih.gov |

| Pd(OAc)₂ / AgNO₃ | Nitration | C3 | Silver nitrite | Chelate-assisted C-H nitration. rsc.org |

Multicomponent Reactions in Indazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. rsc.org This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of fluorinated N-heterocycles. mdpi.com For example, MCRs have been used to construct complex fused heterocyclic systems, such as fluorinated pyrimido[1,2-b]indazoles, from 3-aminoindazoles, enaminones, and a fluorinating agent like Selectfluor. mdpi.com The general strategy often involves the formation of the core indazole ring or the addition of complexity to a pre-existing indazole scaffold. These reactions highlight the power of MCRs in creating fluorinated, biologically relevant molecules.

Table 2: Conceptual Multicomponent Synthesis of an Indazole Core This table illustrates a general, conceptual approach.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 2-Halobenzaldehyde | Primary Amine | Sodium Azide | Copper(I) Oxide | 2H-Indazole |

| Hydrazone | Aryne Precursor | - | CsF / 18-crown-6 | 1H-Indazole |

| Imidate | Nitrosobenzene | - | Rhodium/Copper | 1H-Indazole |

Functional Group Interconversions and Derivatization of the this compound Scaffold

Substitution Reactions at Aromatic Ring Positions

The aromatic rings of the this compound scaffold are amenable to various substitution reactions, allowing for extensive derivatization. Functionalization can occur at the C3 position of the pyrazole (B372694) ring or at the available C5, C6, and C7 positions of the benzene ring.

The C3 position is particularly reactive and can be functionalized through halogenation, nitration, and metal-catalyzed cross-coupling reactions. chim.it Direct C3-bromination and C3-chlorination are readily achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. chim.it Radical C3-nitration has also been reported. chim.it Furthermore, iridium-catalyzed borylation at the C3 position enables subsequent Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. chim.it

Table 3: Potential Substitution Reactions on the Indazole Aromatic Rings This table presents common reactions applicable to the indazole scaffold.

| Reagent(s) | Reaction Type | Target Position(s) | Resulting Functional Group |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Halogenation | C3 | Bromo (-Br) |

| N-Chlorosuccinimide (NCS) | Halogenation | C3 | Chloro (-Cl) |

| Fe(NO₃)₃ / TEMPO | Nitration | C3 | Nitro (-NO₂) |

| HNO₃ / H₂SO₄ | Nitration | C5, C7 | Nitro (-NO₂) |

| Bis(pinacolato)diboron / Ir catalyst | Borylation | C3 | Boronic ester (-B(pin)) |

| AlCl₃ / R-COCl | Friedel-Crafts Acylation | C5, C7 | Acyl (-COR) |

Modifications at the N1-Methyl Group

The N1-methyl group in this compound is generally chemically stable. Direct functionalization of this methyl group, for example through oxidation or halogenation, is challenging due to the requirement for harsh radical conditions that could compromise the integrity of the aromatic indazole core.

Therefore, modifications at the N1 position typically involve a strategy of N-demethylation followed by re-functionalization. N-demethylation of N-methylated heterocycles is a known transformation but often requires potent reagents. researchgate.net Chemical methods can include the use of strong acids, chloroformates, or specific reagents like boron tribromide (BBr₃). Once the N-H indazole is regenerated, it can be functionalized with a wide variety of groups through N-alkylation or N-acylation, providing access to a diverse range of N1-substituted analogues. nih.govnih.gov This two-step sequence offers a versatile, albeit indirect, route to modify the substituent at the N1 position.

Reactivity of the Fluoro Group in Nucleophilic Aromatic Substitution

The fluorine atom at the C4 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). ossila.com In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. Although fluorine is highly electronegative and forms a strong C-F bond, it is an excellent leaving group in this context. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. The high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

The fused pyrazole ring of the indazole system acts as an electron-withdrawing group, which activates the entire benzene ring, including the C4 position, towards nucleophilic attack. This allows the fluoride (B91410) ion to be displaced by a variety of nucleophiles, providing a powerful method for introducing new functional groups at this position.

Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions at C4 This table illustrates the displacement of the C4-fluoro group by various nucleophiles.

| Nucleophile | Reagent Source Example | Resulting Functional Group at C4 |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |

| Phenoxide | Sodium phenoxide (NaOPh) | Phenoxy (-OPh) |

| Amine | Ammonia (NH₃), Pyrrolidine | Amino (-NH₂), Pyrrolidinyl |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Methylthio (-SCH₃) |

| Hydroxide | Sodium hydroxide (NaOH) | Hydroxy (-OH) |

| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |

Structure Activity Relationship Sar and Rational Drug Design for 4 Fluoro 1 Methyl 1h Indazole Derivatives

Impact of Fluoro and Methyl Substituents on Bioactivity and Selectivity

The bioactivity of the 4-fluoro-1-methyl-1H-indazole core is significantly influenced by the specific placement of the fluoro and methyl groups. The fluorine atom at the C4 position and the methyl group at the N1 position are critical determinants of the molecule's electronic properties, conformation, and interaction with biological targets.

The methyl group at the N1 position serves to block a potential hydrogen bond donor site and introduces a small, lipophilic feature. This N1-alkylation is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. In the development of indazole-based CCR4 antagonists, extensive investigation of the N1 substituent revealed that meta-substituted benzyl (B1604629) groups were among the most potent. [cite: 4] The choice of a simple methyl group, therefore, represents a foundational element from which more complex substitutions can be explored to optimize target engagement and pharmacokinetic profiles.

Exploration of Substituent Effects at C3, C5, C6, and C7 Positions of the Indazole Core

Beyond the core C4 and N1 substituents, the biological activity of this compound derivatives can be fine-tuned by introducing various functional groups at the C3, C5, C6, and C7 positions of the indazole ring. SAR studies on indazole arylsulfonamides as CCR4 antagonists have provided valuable insights into the steric and electronic requirements at these positions. [cite: 4]

C3 Position: This position is often a key vector for introducing larger substituents that can interact with specific pockets within a target's binding site. For a series of CCR4 antagonists, the most potent substituent at the N3 (equivalent to C3 for SAR exploration) was found to be a 5-chlorothiophene-2-sulfonamide (B1586055) group, indicating a specific requirement for a substituted aromatic sulfonamide moiety at this position. [cite: 4]

C5, C6, and C7 Positions: Modifications on the benzene (B151609) portion of the indazole core are critical for optimizing selectivity and physical properties. Research has shown that these positions are sensitive to the size of the substituents. For the indazole arylsulfonamide series, only small groups were tolerated at the C5, C6, or C7 positions. [cite: 4] Among these, analogues with substituents at the C6 position were generally preferred, suggesting that this position is more accommodating for modifications aimed at improving potency or pharmacokinetic parameters. [cite: 4]

The following table summarizes the general SAR findings for substitutions on the indazole core in the context of CCR4 antagonists.

| Position of Substitution | Tolerated Substituents | General Effect on Activity | Source |

| C4 | Methoxy, Hydroxyl | Potent activity | [cite: 4] |

| C5 | Small groups only | Activity sensitive to steric bulk | [cite: 4] |

| C6 | Small groups | Preferred position for substitution among C5/C6/C7 | [cite: 4] |

| C7 | Small groups only | Activity sensitive to steric bulk | [cite: 4] |

Ligand Efficiency and Pharmacophore Modeling in this compound Scaffold Optimization

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by heavy atom count). Optimizing the this compound scaffold involves designing derivatives that exhibit high potency with the lowest possible molecular weight, thereby maximizing ligand efficiency.

Pharmacophore modeling is a powerful computational tool that aids in this optimization process. [cite: 7] A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. [cite: 11]

For the this compound scaffold, a ligand-based pharmacophore model can be generated by aligning a set of known active analogues and identifying common chemical features responsible for their biological activity. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that fit the pharmacophore and are likely to be active. [cite: 7] Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore can be derived from the key interaction points within the binding site. [cite: 11] These models guide the rational design of new derivatives by prioritizing modifications that enhance interactions with the target, thereby improving both potency and ligand efficiency.

De Novo Design and Scaffold Modification Strategies (e.g., Scaffold Hopping, Molecular Hybridization)

When further optimization of the this compound scaffold is limited, more advanced strategies such as de novo design and scaffold modification are employed to discover novel chemotypes with improved drug-like properties.

Scaffold Hopping: This strategy involves replacing the core indazole structure with a different, isosteric ring system that maintains the crucial 3D orientation of key binding groups. The goal is to identify new scaffolds that may offer advantages in terms of synthesis, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties while retaining the desired biological activity. For instance, researchers aiming to develop potent FGFR inhibitors utilized scaffold hopping as a key strategy. [cite: 6]

Molecular Hybridization: This approach combines structural features from two or more different pharmacophores or known active molecules into a single new hybrid molecule. In the context of the this compound scaffold, this could involve merging it with another fragment known to bind to a secondary pocket on the target protein. This strategy was successfully used to design novel 1H-indazol-3-amine derivatives as potent FGFR inhibitors. [cite: 6]

These computational and conceptual design strategies enable the exploration of a much broader chemical space, moving beyond simple functional group modifications to identify entirely new classes of compounds based on the initial SAR insights gained from the this compound scaffold.

Biological Activities and Pharmacological Applications of 4 Fluoro 1 Methyl 1h Indazole Derivatives

Anticancer Research

Indazole derivatives have been extensively investigated as promising anti-tumor agents. researchgate.net Their mechanism of action often involves the inhibition of key proteins and enzymes that are overexpressed or hyperactivated in cancer cells, leading to the disruption of signaling pathways crucial for tumor growth and survival. researchgate.netnih.gov Several indazole-based drugs, such as Pazopanib and Niraparib, are already in clinical use for treating various cancers. nih.govmdpi.com

Kinase Inhibitory Activity (e.g., EGFR, FGFR, TTK)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. researchgate.net Indazole derivatives have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Tyrosine-threonine kinase (TTK). researchgate.net

FGFR Inhibition: Aberrant FGFR signaling is implicated in various cancers. nih.gov A number of small molecules with an indazole core have been documented to possess FGFR inhibitory activity. researchgate.net For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1, FGFR2, and FGFR3 with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov One potent FGFR1 inhibitor, compound 101 , which features a substituted 1H-indazole scaffold, demonstrated an enzymatic inhibition IC₅₀ value of 69.1 ± 19.8 nM. nih.gov The development of selective FGFR inhibitors is a key area of research to minimize off-target effects seen with pan-kinase inhibitors. nih.gov

EGFR Inhibition: Mutations in EGFR can lead to uncontrolled cell growth. researchgate.net Structure-guided drug design has led to 1H-indazole derivatives that show strong potency against EGFR kinases. Compound 109 , an indazole derivative, was found to be a potent inhibitor of both EGFR T790M (a common resistance mutation) and wild-type EGFR, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov

| Compound | Target Kinase | Activity (IC₅₀) |

|---|---|---|

| Indazole Derivative Series | FGFR1-3 | 0.8 - 90 μM nih.gov |

| Compound 101 | FGFR1 | 69.1 ± 19.8 nM nih.gov |

| Compound 109 | EGFR T790M | 5.3 nM nih.gov |

| Compound 109 | EGFR (wild-type) | 8.3 nM nih.gov |

Enzyme Inhibition Profiles (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the metabolism of tryptophan. nih.govresearchgate.net Overexpression of IDO1 is observed in many cancer types and is linked to poor patient prognosis. researchgate.netnih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. The 1H-indazole scaffold has been identified as an important structural motif for IDO1 inhibition. researchgate.net

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. nih.gov Among them, compound 35 showed the most potent IDO1 inhibition with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also demonstrated inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), another enzyme in the tryptophan catabolism pathway, making it a potent IDO1/TDO dual inhibitor. nih.gov Other research identified 3-substituted 1H-indazoles, such as compounds 121 and 122 , as potent IDO1 inhibitors with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov

| Compound | Assay Type | Activity (IC₅₀) |

|---|---|---|

| Compound 35 | Enzymatic | 0.74 μM nih.gov |

| HeLa Cells | 1.37 μM nih.gov | |

| Compound 121 | Enzymatic | 720 nM nih.gov |

| Compound 122 | Enzymatic | 770 nM nih.gov |

Antiproliferative Effects in Cancer Cell Lines

The anticancer potential of 4-Fluoro-1-methyl-1H-indazole derivatives is further demonstrated by their ability to inhibit the growth of various cancer cell lines. The presence of an electron-withdrawing fluoro group at the 4th position of the phenyl ring has been suggested to contribute to superior anticancer activity. mdpi.com

One study evaluated a series of 1-methyl-3-aryl indazole derivatives for their in vitro anticancer activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com Compound 5c , which contains a 4-fluoro substitution on the phenyl ring, exhibited a significant inhibitory effect on both cell lines. mdpi.com Another study synthesized a series of 1H-indazole-3-amine derivatives and tested their antiproliferative activity against a panel of human cancer cell lines. nih.gov Compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov Furthermore, a series of indazol-pyrimidine hybrids were tested against MCF-7 (breast), A549 (lung), and Caco-2 (colorectal) cancer cell lines, with compound 5f showing potent cytotoxic effects across all three lines, with IC₅₀ values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com

| Compound | Cell Line | Cancer Type | Activity (IC₅₀) |

|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM nih.gov |

| Compound 5f | MCF-7 | Breast Cancer | 1.858 µM mdpi.com |

| A549 | Lung Cancer | 3.628 µM mdpi.com | |

| Caco-2 | Colorectal Cancer | 1.056 µM mdpi.com |

Development of Selective Estrogen Receptor Degraders (SERDs)

The estrogen receptor (ER) is a key therapeutic target in ER-positive breast cancers. nih.gov Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize but also induce the degradation of the ER protein. bioworld.com While fulvestrant is an approved SERD, its poor pharmacokinetic properties have driven the search for new, orally bioavailable SERDs. nih.govacs.org Indazole derivatives have emerged as a promising scaffold for this purpose. researchgate.netbohrium.com Research efforts have led to the identification of indazole-based SERDs with high efficacy. researchgate.net Slight structural modifications, such as the introduction of a 3-fluoro analogue, have been shown to improve oral bioavailability, culminating in the identification of indazole compounds with great potential in inducing tumor regression in tamoxifen-resistant breast cancer models. researchgate.net

Anti-inflammatory Mechanisms and Therapeutic Potential

Indazole derivatives are known to possess anti-inflammatory activities. nih.govresearchgate.net Research into 4-substituted 1-methyl-1H-indazoles has demonstrated their potential as anti-inflammatory, analgesic, and antipyretic agents. A study described the synthesis of several derivatives starting from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one, including [(1-methyl-1H-indazol-4-yl)oxy]acetic acid (4 ) and 1-methyl-1H-indazole-4-acetic acid (9 ). nih.gov Some of these compounds exhibited weak anti-inflammatory activities in rat and mouse models. nih.gov While the potency was modest, this research confirms the anti-inflammatory potential of the 4-substituted 1-methyl-1H-indazole scaffold. The mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.commdpi.com

Antimicrobial Efficacy

The indazole scaffold is also found in compounds with antimicrobial properties. nih.govresearchgate.net The search for new antimicrobial agents is critical due to rising drug resistance. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov These compounds were tested for their in vitro antibacterial activity, showing notable efficacy against Gram-positive bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Compound 9 was particularly effective against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it significantly more active than reference compounds like 3-methoxybenzamide and ciprofloxacin. nih.gov

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Compound 9 (4-bromo-1H-indazole derivative) | S. pyogenes PS | 4 µg/mL nih.gov |

Antibacterial Spectrum and Potency

Derivatives of the indazole scaffold have demonstrated notable antibacterial properties, primarily through the inhibition of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drugs. This mechanism offers a promising alternative to combat the growing issue of antibiotic resistance. nih.govnih.gov While specific data on the antibacterial spectrum of this compound derivatives is still emerging, research on related indazole compounds provides valuable insights into their potential as effective antibacterial agents.

A novel class of indazole derivatives has been identified as potent inhibitors of GyrB, exhibiting excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens. nih.govacs.orgnih.gov These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains, as well as other significant pathogens like Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov The mechanism of action involves binding to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's function in DNA replication and repair. acs.org

The following table summarizes the in vitro antibacterial activity of representative indazole derivatives that function as GyrB inhibitors.

| Compound ID | Target Organism | MIC (µg/mL) |

| Indazole Derivative 1 | Staphylococcus aureus (MRSA) | 0.5 |

| Indazole Derivative 2 | Streptococcus pneumoniae | 0.25 |

| Indazole Derivative 3 | Enterococcus faecalis | 1 |

| Indazole Derivative 4 | Fluoroquinolone-resistant S. aureus | 0.5 |

Antifungal Activities

Indazole-containing compounds have also been investigated for their antifungal properties, with several derivatives showing promising activity against a variety of fungal pathogens. The primary mechanism of action for many of these antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

One study highlighted a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides incorporating an indazole moiety. Among these, a derivative featuring a 5-bromo-1H-indazol-1-yl group (Compound 9m) demonstrated superior antifungal activity against seven phytopathogenic fungi compared to the commercial fungicide boscalid. nih.gov This compound exhibited a broad spectrum of activity with low EC50 values against various fungal species. nih.gov

The table below presents the EC50 values of a representative indazole-containing derivative against several fungal pathogens. nih.gov

| Compound ID | Fungal Species | EC50 (µg/mL) |

| Compound 9m | Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 | |

| Phytophthora infestans | 75.54 | |

| Fusarium moniliforme | 79.42 | |

| Botryosphaeria berengeriana | 28.29 |

Antiparasitic Agents

The indazole scaffold has served as a foundation for the development of potent antiparasitic agents. Research has particularly focused on nitroindazole derivatives, which have shown significant activity against various protozoan parasites, including Leishmania and Trypanosoma cruzi. nih.govnih.gov

A study on 5-nitroindazole derivatives revealed their potent in vitro activity against Leishmania amazonensis. Several of these compounds exhibited high selectivity and low inhibitory concentrations (IC50) against both the promastigote and intracellular amastigote stages of the parasite. nih.gov Another series of 5-nitroindazole derivatives displayed significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some compounds showing considerably better profiles than the reference drug benznidazole. nih.gov The introduction of fluorine atoms on the N-2 benzyl (B1604629) moiety of these compounds was found to positively impact their trypanocidal activity. nih.gov

The following table summarizes the in vitro antiparasitic activity of representative 5-nitroindazole derivatives.

| Compound ID | Parasite | IC50 (µM) | Selectivity Index (SI) |

| Derivative 12 | Trypanosoma cruzi (amastigotes) | <7 | >246.15 |

| Derivative 17 | Trypanosoma cruzi (amastigotes) | <7 | >188.23 |

| Ethyl acetate derivative | Leishmania amazonensis (amastigotes) | 0.46 | 875 |

Modulation of G-Protein Coupled Receptors (GPCRs) (e.g., GLP-1R agonists)

One of the most significant recent applications of the this compound scaffold is in the development of non-peptide agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. nih.govdigitellinc.com The oral, non-peptide GLP-1R agonist, orforglipron (LY3502970), incorporates a this compound core in its structure. chemical.ai

Orforglipron has demonstrated high affinity and potency as a GLP-1R agonist. nih.govdigitellinc.com Structural studies have revealed a unique binding mode within the upper helical bundle of the receptor, involving interactions with the extracellular domain and multiple transmembrane helices. digitellinc.comnih.gov This distinct engagement allows for a high-affinity interaction with the active state of the GLP-1R. digitellinc.com Pharmacologically, orforglipron exhibits a signaling bias towards the cAMP second messenger pathway with minimal recruitment of β-arrestin. nih.govguidetopharmacology.org This biased agonism is believed to be a key factor in its therapeutic efficacy. digitellinc.com Clinical trials have shown that orforglipron leads to significant reductions in HbA1c and body weight in patients with type 2 diabetes. hcplive.comnih.gov

Other Pharmacological Activities (e.g., Vasorelaxant, Anti-aggregatory, Neurodegenerative Disease Targets)

Beyond antimicrobial and metabolic applications, derivatives of this compound have shown potential in other therapeutic areas.

Vasorelaxant and Anti-aggregatory Effects: Certain indazole derivatives have been reported to possess vasorelaxant properties. For instance, N-substituted prolinamido indazoles have been identified as potent Rho kinase inhibitors, a mechanism that can lead to vasorelaxation. nih.gov Additionally, some 4-substituted 1-methyl-1H-indazole derivatives have demonstrated moderate platelet anti-aggregatory effects in vitro. researchgate.net

Neurodegenerative Disease Targets: A promising development in the field of neurodegenerative diseases involves a derivative of 1-methyl-indazole. The compound 6-amino-1-methyl-indazole (AMI) has shown neuroprotective effects in a mouse model of Parkinson's disease. nih.gov In vitro studies demonstrated that AMI increased cell viability and reduced apoptosis in neuronal cells. nih.gov The proposed mechanism involves the inhibition of tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. nih.gov

Elucidation of Molecular Mechanisms of Action and Target Engagement

The diverse pharmacological activities of this compound derivatives are a result of their interaction with various biological targets. The elucidation of these molecular mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Antibacterial Action: The primary molecular mechanism for the antibacterial activity of many indazole derivatives is the inhibition of the bacterial type II topoisomerase, DNA gyrase, specifically the GyrB subunit. nih.govacs.org By binding to the ATP-binding site of GyrB, these compounds prevent the enzyme from carrying out its essential functions in DNA supercoiling, replication, and repair, ultimately leading to bacterial cell death. acs.orgnih.gov

Antifungal Action: The antifungal activity of indazole-based compounds, particularly those belonging to the azole class, is predominantly attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to the inhibition of fungal growth. mdpi.com

GPCR Modulation: In the case of the GLP-1R agonist orforglipron, the this compound core is part of a larger molecule that binds to a unique allosteric site on the receptor. digitellinc.comnih.gov This binding stabilizes an active conformation of the GLP-1R, leading to the activation of the Gs protein and subsequent production of the second messenger cAMP. nih.govdigitellinc.com The biased signaling of orforglipron, with minimal β-arrestin recruitment, is a key aspect of its molecular mechanism. nih.govguidetopharmacology.org

Neuroprotection: The neuroprotective effects of the 6-amino-1-methyl-indazole derivative (AMI) in a model of Parkinson's disease are linked to its ability to inhibit the hyperphosphorylation of the tau protein. nih.gov This suggests that AMI may modulate the activity of kinases involved in tau phosphorylation, thereby preventing the formation of neurotoxic tau aggregates. nih.gov

Computational Methodologies in the Research of 4 Fluoro 1 Methyl 1h Indazole Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Fluoro-1-methyl-1H-indazole derivatives, docking simulations are instrumental in understanding how these ligands interact with the binding sites of biological targets, such as proteins and enzymes.

The process involves placing the ligand (the indazole derivative) into the active site of a target protein receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating a more stable and favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for the ligand's biological activity.

For instance, studies on various indazole derivatives have utilized molecular docking to assess their potential against specific protein targets. In one study, 26 newly synthesized indazole derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW), with the analysis showing that certain derivatives achieved high binding energies, suggesting strong potential as inhibitors nih.govrsc.org. Similarly, docking studies of other indazole analogs against the protein tyrosine kinase active site (PDB ID: 2ZCS) identified specific amino acid residues like Tyr248, Lys273, Val268, and Arg171 as key interaction points researchgate.net. These insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

| Target Protein | PDB ID | Compound Series | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Renal Cancer-Related Protein | 6FEW | 3-Carboxamide indazole derivatives | Not Specified | nih.gov |

| Protein Tyrosine Kinase | 2ZCS | Arylindazole analogs | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| Hypoxia-inducible factor (HIF-1α) | Not Specified | Indazole derivatives | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are developed to predict the activity of novel, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can encode information about a molecule's topology, geometry, and electronic properties. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links these descriptors to the observed biological activity.

Studies on indazole derivatives as inhibitors of targets like Hypoxia-inducible factor (HIF-1α) have successfully employed 3D-QSAR techniques. nih.gov These models generate contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity, providing a structural framework for designing new inhibitors with enhanced potency. nih.gov The predictive power of these models is rigorously validated using various statistical measures to ensure their reliability. nih.gov

| Target | QSAR Model Type | Key Findings | Reference |

|---|---|---|---|

| HIF-1α | Field and Gaussian based 3D-QSAR | Generated steric and electrostatic maps to guide the design of new inhibitors. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | QSAR | Developed predictive models for new thiazol-benzimidazole derivatives. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the this compound series, MD simulations provide detailed insights into the conformational stability of the ligand when bound to its target protein and can help elucidate the kinetics of the binding process.

An MD simulation begins with the docked ligand-protein complex and calculates the forces between atoms and the resulting movements based on the principles of classical mechanics. By simulating the system over a period, typically nanoseconds to microseconds, researchers can observe the dynamic behavior of the complex in a solvated environment that mimics physiological conditions. This allows for the assessment of the stability of the binding pose predicted by molecular docking.

For example, MD simulations performed on a potent indazole derivative targeting HIF-1α demonstrated that the compound remained stable within the active site of the protein throughout the simulation. nih.gov Such analyses are crucial for validating docking results and confirming that the key interactions identified are maintained over time, thus providing stronger evidence for the proposed binding mode.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a viable drug candidate, it must exhibit acceptable pharmacokinetic and safety properties. In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound early in the drug discovery process. nih.gov This early prediction helps to identify and filter out compounds with undesirable properties, saving significant time and resources.

For a compound like this compound, various computational tools and webservers can predict a range of ADMET properties. These predictions are based on the molecule's structure and physicochemical characteristics, such as lipophilicity (AlogP98), polar surface area (PSA), and molecular weight. frontiersin.org

Absorption: Prediction of properties like human intestinal absorption and Caco-2 cell permeability, which indicate how well the compound might be absorbed from the gut. frontiersin.org

Distribution: Estimation of factors like plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. nih.gov

Excretion: Forecasting the likely routes of elimination from the body.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity, hepatotoxicity, or mutagenicity. frontiersin.org

The use of multiple in silico tools for ADMET prediction, followed by a comparison of the results, is a common strategy to increase the reliability of the predictions. nih.gov

| ADMET Parameter | Computational Prediction Method | Significance |

|---|---|---|

| Intestinal Absorption | QSAR models based on physicochemical properties | Predicts oral bioavailability. |

| Caco-2 Permeability | pkCSM, SwissADME | Indicates potential for absorption across the intestinal wall. frontiersin.org |

| CYP450 Inhibition | Docking/QSAR models | Predicts potential for drug-drug interactions. nih.gov |

| Hepatotoxicity | pkCSM, Toxtree | Flags potential for liver damage. frontiersin.org |

| Ames Mutagenicity | Structure-based alerts | Predicts potential to cause DNA mutations. |

Chemoinformatics and Machine Learning Applications in Derivative Design

Chemoinformatics is a field that combines chemistry, computer science, and information science to analyze and manage large datasets of chemical compounds. nih.govresearchgate.net Coupled with machine learning, it has become an indispensable tool for designing novel derivatives of scaffolds like this compound. nih.govresearchgate.net

With the explosion of chemical "big data" from high-throughput screening and combinatorial synthesis, machine learning algorithms can mine this information to build predictive models and generate new molecular structures. researchgate.net These models can learn complex relationships between chemical structures and biological properties that are not immediately obvious to human researchers. nih.gov

Applications in derivative design include:

Virtual Screening: Machine learning models, such as support vector machines (SVM) and random forests (RF), can be trained on known active and inactive compounds to rapidly screen large virtual libraries and prioritize candidates for further investigation. mdpi.com

De Novo Design: Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules that are optimized for desired properties, such as high potency and favorable ADMET profiles.

Hit-to-Lead Optimization: By analyzing QSAR data, machine learning can suggest specific modifications to a hit compound to improve its activity, selectivity, and pharmacokinetic properties.

These advanced computational approaches accelerate the design-synthesize-test cycle in medicinal chemistry, facilitating the development of new and improved indazole-based therapeutic agents. nih.gov

Advanced Research Avenues and Future Perspectives for 4 Fluoro 1 Methyl 1h Indazole

Applications Beyond Medicinal Chemistry

The utility of 4-Fluoro-1-methyl-1H-indazole is not confined to drug discovery. Its chemical characteristics make it a valuable component in broader synthetic chemistry, materials science, and biomedical diagnostics.

Role as Versatile Building Blocks in Organic Synthesis

The this compound core is a privileged scaffold in organic synthesis due to its structural rigidity, potential for various chemical modifications, and the electronic influence of its substituents. The indazole ring itself provides a stable, planar structure that can engage in π-stacking interactions. The fluorine atom at the C4 position acts as an electron-withdrawing group, influencing the reactivity of the benzene (B151609) ring and enabling specific chemical transformations.

This compound serves as a key intermediate for constructing more complex molecules. Its functional groups can be readily modified, allowing chemists to introduce diverse pharmacophores and tune molecular properties. For instance, derivatives of the core indazole structure are synthesized through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling, demonstrating its versatility. mdpi.comnih.gov The development of novel synthetic protocols continues to expand the library of accessible indazole-based compounds for various applications. nih.gov

Utility in Materials Science (e.g., Semiconducting Molecules, Dyes, OLEDs, OPVs)

The highly conjugated system of the indazole ring makes its derivatives promising candidates for materials science, particularly in electronics and photonics. The parent compound, 4-Fluoro-1H-indazole, is noted as a versatile building block for synthesizing semiconducting molecules and polymers used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com

The key properties contributing to this utility include:

High Conjugation: The extensive π-electron system across the bicyclic structure is essential for charge transport, a fundamental requirement for semiconductor performance. ossila.com

Tunable Energy Gap: The electron-withdrawing nature of the fluorine atom can be used to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic energy gap is critical for optimizing the performance of electronic devices like OLEDs and OPVs. ossila.com

Intermolecular Interactions: The fluorinated indazole structure can promote intermolecular interactions, including π-π stacking and hydrogen-fluorine bonding, which can influence the self-assembly and packing of molecules in thin films, thereby affecting charge mobility. ossila.com

Coordination Chemistry: The pyrazole (B372694) moiety of the indazole ring can coordinate with metal centers (e.g., Iridium, Europium) to form phosphorescent complexes, which are crucial for efficient OLEDs. ossila.com

These characteristics position fluorinated indazoles as valuable components in the design of new materials for advanced electronic applications.

Development as Fluorescent Probes for Biomedical Imaging

Organic fluorescent probes are essential tools for visualizing biological processes in real-time. nih.govresearchgate.net The development of probes for super-resolution microscopy, in particular, has enabled the study of subcellular structures with unprecedented detail. nih.gov While specific research on this compound as a fluorescent probe is nascent, the inherent properties of the indazole scaffold make it an attractive core for designing such tools.

The conjugated aromatic system of indazole derivatives serves as a powerful chromophore. ossila.com By chemically modifying the core structure—for example, by introducing donor-acceptor groups—researchers can fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. The development of indazole-based compounds with aggregation-induced emission (AIE) characteristics is also an active area of research, which could lead to probes that light up upon binding to specific biological targets.

Translational Research and Preclinical Development of Lead Candidates

The 4-fluoro-indazole scaffold is a component of several compounds that have progressed into translational and preclinical development. These "lead candidates" are derivatives that have shown significant promise in early-stage testing, warranting further investigation into their efficacy and properties in biological systems.

One notable area of development is in cancer immunotherapy. The programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that inhibit this interaction are a promising therapeutic strategy. Recently, a novel series of inhibitors based on a 4-phenyl-1H-indazole scaffold was developed. nih.gov

A lead candidate from this series, compound Z13 , demonstrated potent activity. nih.gov Preclinical evaluation of this compound revealed several key findings:

Potent Inhibition: Z13 showed a strong ability to block the PD-1/PD-L1 interaction in biochemical assays. nih.gov

High-Affinity Binding: Surface plasmon resonance (SPR) assays confirmed that Z13 binds directly to the PD-L1 protein with high affinity. nih.gov

Cell-Based Activity: In a co-culture model using cancer cells and immune T-cells, Z13 effectively enhanced the ability of T-cells to target and kill cancer cells. nih.gov

In Vivo Efficacy: In a mouse model of melanoma, Z13 significantly inhibited tumor growth without causing obvious toxicity. nih.gov Flow cytometry analysis of the tumors showed that the compound worked by activating the tumor immune microenvironment. nih.gov

These findings highlight the potential of indazole derivatives in oncology and underscore the importance of the scaffold in designing next-generation immunotherapies.

| Lead Candidate Attribute | Finding for Compound Z13 | Reference |

| Mechanism of Action | Inhibition of PD-1/PD-L1 interaction | nih.gov |

| Binding Target | Human and mouse PD-L1 protein | nih.gov |

| In Vitro Potency (IC50) | 189.6 nM (HTRF binding assay) | nih.gov |

| Binding Affinity (KD) | 231 nM (to human PD-L1) | nih.gov |

| In Vivo Model | B16-F10 melanoma mouse model | nih.gov |

| In Vivo Efficacy (TGI) | 52.6% at 40 mg/kg | nih.gov |

Novel Therapeutic Indications and Underexplored Biological Pathways

The versatility of the indazole core has led to its exploration in a wide range of therapeutic areas. nih.govcaribjscitech.com Beyond established applications as kinase inhibitors in oncology (e.g., Pazopanib) and PARP inhibitors (e.g., Niraparib), researchers are investigating novel indications and biological targets for indazole-based compounds. nih.gov

The inhibition of the PD-1/PD-L1 pathway represents one such novel therapeutic approach for indazole derivatives. nih.gov Other emerging areas include the development of indazole-containing molecules as:

Anti-inflammatory agents caribjscitech.com

Anti-bacterial agents caribjscitech.com

Modulators of the Wnt signaling pathway caribjscitech.com

Inhibitors of hypoxia-inducible factor (HIF)-1 transcriptional activity

The ability of the indazole nucleus to act as a surrogate for the adenine (B156593) base of ATP makes it a valuable scaffold for designing inhibitors of ATP-binding proteins, particularly kinases. caribjscitech.com This broad applicability suggests that derivatives of this compound could be developed to target a host of unexplored biological pathways involved in various diseases.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.gov These principles are increasingly being applied to the synthesis of pharmacologically important molecules like indazoles. Traditional synthetic methods often involve harsh conditions, hazardous reagents, and multiple steps that generate significant waste.

Modern, sustainable approaches to synthesizing the indazole core focus on several key strategies:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically increase reaction rates, improve product yields, and lead to cleaner reactions, often reducing the need for extensive purification. nih.gov This energy-efficient method aligns well with green chemistry principles. nih.gov

Continuous-Flow Chemistry: Performing reactions in continuous-flow reactors offers superior control over reaction parameters like temperature and pressure, enhancing safety and consistency. clockss.org This method is particularly advantageous for reactions that are highly exothermic or use hazardous reagents. A continuous-flow synthesis of 6-bromo-4-fluoro-1H-indazole has been developed, showcasing a safer and more efficient production method compared to traditional batch processing. clockss.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or 2-methyl THF, is a core tenet of green chemistry. nih.govbohrium.com

Catalysis: The use of efficient catalysts, including heterogeneous catalysts that can be easily recovered and recycled, reduces waste and improves the atom economy of a reaction. mdpi.com Palladium-catalyzed reactions are common in indazole synthesis, and developing recyclable catalyst systems is an active area of research. mdpi.com

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can save time, reduce solvent use, and minimize waste. rsc.org

| Green Chemistry Approach | Application in Indazole Synthesis | Potential Benefits |

| Microwave Irradiation | Accelerates cyclization and substitution reactions. nih.gov | Reduced reaction time, higher yields, energy efficiency. nih.gov |

| Continuous-Flow Synthesis | Enables safe and controlled production of fluorinated indazoles. clockss.org | Improved safety, consistency, and scalability. clockss.org |

| Alternative Solvents | Use of ionic liquids or 2-methyl THF in synthetic steps. nih.gov | Reduced environmental impact and toxicity. |

| Catalyst Recycling | Development of recoverable palladium or copper catalysts. mdpi.comnih.gov | Lower costs, reduced metal waste. |

| One-Pot Procedures | Combining multiple synthetic steps into a single operation. rsc.org | Increased efficiency, less solvent waste. |

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the future demands of the chemical and pharmaceutical industries.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-1-methyl-1H-indazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of fluorinated indazoles typically involves cyclization of substituted hydrazines with fluorinated precursors. For example, cyclization using hydrazine derivatives under controlled pH and temperature (e.g., reflux in ethanol or acetonitrile) can yield the indazole core. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity for the 1-methyl substitution . Optimization should include screening solvents (polar aprotic vs. protic), varying stoichiometry of reactants, and monitoring reaction progress via TLC or HPLC. Post-synthetic purification via column chromatography or recrystallization ensures purity (>95%), validated by NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, with the ¹⁹F NMR providing specificity for fluorine substitution. IR spectroscopy identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Resolution involves repeating synthesis under inert conditions, using deuterated solvents, and cross-validating with X-ray crystallography for unambiguous structural assignment .

Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?

Methodological Answer: Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, indazole derivatives often target kinases or GPCRs. Use in vitro cell-free systems (e.g., fluorescence polarization assays for kinase activity) to minimize confounding variables. Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., staurosporine for kinases) validate activity. LC-MS or radiolabeled tracers confirm compound stability in assay buffers .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer: Tools like Schrödinger’s QikProp or SwissADME predict logP, solubility, and permeability. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity. Molecular docking (AutoDock Vina, Glide) models interactions with biological targets, prioritizing substituents for synthetic modification. Validate predictions experimentally via HPLC-derived logD and PAMPA assays for permeability .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

Methodological Answer: Standardize protocols with strict control of reaction time, temperature, and reagent purity. Implement Quality-by-Design (QbD) principles, using Design of Experiments (DoE) to identify critical process parameters. Analytical techniques like HPLC (≥95% purity threshold) and Karl Fischer titration (water content <0.5%) ensure consistency. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogenation at C-5/C-6, methyl group replacement with bulkier alkyl chains). Test derivatives against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Use multivariate analysis (e.g., PCA or CoMFA) to correlate structural features with activity. For example, shows that 3-methyl-6-nitro-1H-indazole derivatives exhibit enhanced kinase inhibition, suggesting nitro groups at specific positions improve binding .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics (PK). Conduct PK/PD studies to measure bioavailability, half-life, and metabolite profiles. Use LC-MS/MS for plasma quantification and microsomal stability assays (human/animal liver microsomes) to identify metabolic hotspots. Formulation adjustments (e.g., PEGylation or liposomal encapsulation) or prodrug strategies may enhance in vivo performance .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound in complex biological systems?

Methodological Answer: Combine omics approaches (phosphoproteomics, transcriptomics) with phenotypic screening. CRISPR-Cas9 knockout libraries identify target pathways. For example, highlights PF-06465469’s role as a phosphatase inhibitor, suggesting similar pathways for fluorinated indazoles. Validate findings using siRNA knockdown or isoform-selective inhibitors .

Q. What advanced techniques characterize crystalline polymorphs of this compound, and how do they impact bioactivity?

Methodological Answer: X-ray diffraction (single-crystal and powder XRD) identifies polymorphs. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) assess thermal stability. Solubility and dissolution rate comparisons (e.g., USP apparatus II) link polymorphs to bioavailability. ’s imidazole derivatives demonstrate how crystal packing affects ligand-receptor interactions .

Q. How can contradictory data from different biological assays (e.g., enzyme inhibition vs. cell viability) be reconciled?

Methodological Answer: Contradictions may stem from off-target effects or assay-specific conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter assays) to confirm target engagement. Chemical proteomics (e.g., affinity chromatography with SILAC labeling) identifies off-target interactions. Dose-response alignment across assays clarifies context-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.